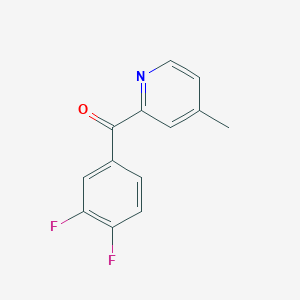

2-(3,4-Difluorobenzoyl)-4-methylpyridine

描述

属性

IUPAC Name |

(3,4-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGBVDPKDQKGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme:

$$

\text{4-methylpyridine} + \text{3,4-difluorobenzoyl chloride} \xrightarrow[\text{base}]{\text{solvent, temp}} \text{this compound}

$$

Detailed Preparation Methods

Acylation Reaction Conditions

- Reagents : 4-methylpyridine, 3,4-difluorobenzoyl chloride

- Base : Triethylamine or other organic bases to neutralize HCl generated

- Solvent : Dichloromethane, tetrahydrofuran (THF), or pyridine

- Temperature : Typically 0°C to room temperature to control reaction rate and minimize side reactions

- Reaction Time : Several hours (2–6 hours) depending on scale and conditions

The base scavenges the HCl formed during the acylation, preventing protonation of the pyridine nitrogen and promoting the formation of the ketone product. After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Purification Techniques

- Column Chromatography : Silica gel with elution solvents such as ethyl acetate/petroleum ether mixtures

- Recrystallization : From solvents like methanol or ethanol to enhance purity

Research Findings and Data on Preparation

While direct literature on this compound is limited, closely related compounds such as 2-(3,4-Difluorobenzoyl)-6-methylpyridine and 3-(2,3-Difluorobenzoyl)-4-methylpyridine have been synthesized using analogous methods, providing insight into reaction optimization and yields.

| Compound | Starting Materials | Base | Solvent | Temp (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 2-(3,4-Difluorobenzoyl)-6-methylpyridine | 6-methylpyridine + 3,4-difluorobenzoyl chloride | Triethylamine | Dichloromethane | 0 to RT | 70–85 | Column chromatography |

| 3-(2,3-Difluorobenzoyl)-4-methylpyridine | 4-methylpyridine + 2,3-difluorobenzoyl chloride | Triethylamine | Pyridine or DCM | 0 to RT | 65–80 | Recrystallization |

Data adapted from related fluorobenzoyl pyridine syntheses for reference

Alternative Synthetic Routes

Though the acylation of methylpyridine with difluorobenzoyl chloride is the primary method, alternative routes reported in related compound syntheses include:

- Use of Difluorobenzaldehyde Precursors : Conversion of 3,4-difluorobenzaldehyde to benzoyl derivatives followed by coupling with methylpyridine under oxidative conditions.

- Friedel-Crafts Acylation Variants : Employing Lewis acid catalysts such as AlCl3 to facilitate acylation, though less common due to pyridine nitrogen coordination issues.

- Direct C-H Activation : Emerging methods in C-H bond functionalization could offer regioselective acylation at the 2-position of methylpyridine, but these are less established for this specific compound.

Reaction Mechanism Overview

The acylation proceeds via nucleophilic attack of the pyridine ring at the electrophilic carbonyl carbon of the benzoyl chloride, facilitated by the base which neutralizes the HCl byproduct. The electron-withdrawing fluorine atoms on the benzoyl chloride modulate the electrophilicity, affecting reaction rate and selectivity.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| 1. Reagent Preparation | 4-methylpyridine and 3,4-difluorobenzoyl chloride prepared and dried |

| 2. Reaction Setup | Dissolve 4-methylpyridine in dry solvent (DCM or pyridine), cool to 0°C |

| 3. Addition of Acyl Chloride | Slowly add 3,4-difluorobenzoyl chloride with stirring |

| 4. Base Addition | Add triethylamine dropwise to neutralize HCl |

| 5. Stirring | Maintain temperature 0°C to RT, stir for 2–6 hours |

| 6. Workup | Quench reaction, extract organic layer, wash with water/brine |

| 7. Purification | Purify crude product by column chromatography or recrystallization |

| 8. Characterization | Confirm structure by NMR, LC-MS, melting point, and purity analysis |

化学反应分析

Types of Reactions: 2-(3,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

生物活性

2-(3,4-Difluorobenzoyl)-4-methylpyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a difluorobenzoyl group and a methyl group. This unique structure contributes to its biological properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have shown interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and metabolic processes .

- Antimicrobial Activity : Research indicates that related compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting a potential application in treating infections .

Biological Activity Data

Research studies have documented various biological activities associated with this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations. The compound's IC50 values ranged between 15-30 µM across different cell lines, indicating moderate cytotoxicity .

- Enzyme Activity Studies : The compound was tested for its ability to inhibit AChE and BChE. Results showed IC50 values of 0.95 µM for AChE and 0.87 µM for BChE, suggesting it may be a candidate for further development as a therapeutic agent for neurodegenerative diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring and benzoyl group significantly impacts chemical behavior. For example:

- 2-(3,4-Difluorobenzoyl)pyridine (CAS 2254572-86-4): Lacks the 4-methyl group, reducing steric hindrance and altering electron density. This may enhance reactivity in cross-coupling reactions but reduce stability compared to the 4-methyl analog .

Acidity and Reactivity

The acidity of methylpyridines is critical in deprotonation-dependent reactions. Evidence indicates that 4-methylpyridine (pKa ~34 in THF) is a stronger carbon acid than 2-methylpyridine (pKa ~32–34 in THF), favoring conjugate base formation in catalytic systems . For 2-(3,4-Difluorobenzoyl)-4-methylpyridine, the electron-withdrawing benzoyl group likely further acidifies the methylpyridine moiety, enhancing its utility in base-mediated reactions .

Coordination Chemistry

Cobaloxime complexes with 4-methylpyridine ligands (e.g., [CoIIICl(dmgH)₂(4-methylpyridine)]) exhibit catalytic activity in hydrogen evolution reactions . The 3,4-difluorobenzoyl group in this compound could modulate redox potentials or ligand-metal charge transfer, though this remains speculative without direct data.

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Electronic Tuning : Fluorine atoms and methyl groups synergistically adjust electron density, making this compound a candidate for designing catalysts or bioactive molecules requiring precise electronic modulation.

- Biological Potential: Structural parallels to fear-inducing pyridines () and fluorinated drugs () hint at unexplored neuropharmacological applications.

常见问题

Q. What are the established synthetic routes for 2-(3,4-Difluorobenzoyl)-4-methylpyridine, and what key reaction conditions influence yield?

The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, 2-chloro-4-methylpyridine can react with fluorinated arylboronic acids under Suzuki-Miyaura conditions to introduce the difluorobenzoyl moiety. Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and temperature control (60–80°C) to optimize yield . Additionally, trifluoroacetylation of methylpyridines (e.g., 4-methylpyridine) under anhydrous conditions with TFAA (trifluoroacetic anhydride) can modify reactivity, though steric and electronic effects at the 4-position must be considered .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. The 4-methyl group in pyridine typically resonates at δ ~2.5 ppm, while fluorine atoms induce deshielding in adjacent protons.

- X-ray crystallography : Resolves bond angles and distances, as demonstrated in titanium(IV) complexes with methylpyridine ligands (e.g., Ti–N distances of ~2.1 Å) .

- IR spectroscopy : The carbonyl stretch (C=O) of the difluorobenzoyl group appears near 1680–1700 cm⁻¹, while C–F stretches are observed at 1100–1250 cm⁻¹ .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Use fume hoods and inert atmospheres (e.g., Ar or N₂) to prevent moisture-sensitive reactions .

- Avoid skin contact with intermediates like chloromethylpyridines (H315/H319 hazards) and ensure proper waste disposal for halogenated byproducts .

- Store compounds in sealed containers at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the electronic environment of the 4-methylpyridine moiety influence the reactivity of the difluorobenzoyl group in cross-coupling reactions?

The electron-donating methyl group at the 4-position of pyridine increases the electron density at the adjacent nitrogen, enhancing coordination to transition metal catalysts (e.g., Pd). This facilitates oxidative addition steps in cross-coupling reactions. However, steric hindrance from the methyl group may reduce accessibility to the reactive site, necessitating bulky ligands (e.g., XPhos) to improve efficiency . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How do computational methods (e.g., DFT) aid in understanding the cyclization mechanisms of fluorine-substituted pyridine derivatives like this compound?

DFT calculations reveal that fluorine atoms lower the activation energy for cyclization by stabilizing transition states through electron-withdrawing effects. For example, light-induced cyclization of 2-(2-fluorophenylazo)-4-methylpyridine derivatives proceeds via a radical intermediate, with fluorine substitution accelerating the reaction rate by 30% compared to non-fluorinated analogs .

Q. What role does the difluorobenzoyl group play in the biological activity of related compounds, such as kinase inhibition?

The difluorobenzoyl group enhances binding affinity to kinase active sites through hydrophobic interactions and fluorine’s electronegativity, which polarizes adjacent bonds. In p38 MAP kinase inhibitors, this group occupies a hydrophobic pocket near the ATP-binding site, as seen in structurally similar tert-butyl alaninate derivatives . Bioactivity assays (e.g., IC₅₀ measurements) should prioritize fluorinated analogs for potency screening.

Q. Are there contradictions in the literature regarding the acidity or reactivity of 4-methylpyridine derivatives, and how can researchers address these?

Studies show 4-methylpyridine is more acidic than its 2-methyl counterpart due to resonance stabilization of the conjugate base. However, conflicting reports on reactivity under trifluoroacetylation conditions highlight the need for controlled experiments (e.g., NMR titration at –40°C to assess acid-base equilibria) . Researchers should standardize reaction conditions (e.g., solvent polarity, temperature) to reconcile discrepancies.

Q. Methodological Recommendations

- Experimental Design : Use high-purity reagents (≥95%) and validate synthetic steps with LC-MS to track intermediates .

- Data Analysis : Compare experimental results (e.g., cyclization rates) with DFT-predicted activation energies to validate mechanisms .

- Contradiction Resolution : Replicate conflicting studies under identical conditions and employ advanced techniques (e.g., in situ IR) to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。